molecular formula C12H16BrN B3257119 (S)-1-Benzyl-3-bromo-piperidine CAS No. 283589-04-8

(S)-1-Benzyl-3-bromo-piperidine

Cat. No. B3257119
CAS RN: 283589-04-8
M. Wt: 254.17 g/mol
InChI Key: HZMKHYIGONDYCG-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-3-bromo-piperidine, commonly known as Br-Pip, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields. In

Scientific Research Applications

Br-Pip has a wide range of potential applications in scientific research. It can be used as a precursor for the synthesis of various piperidine derivatives, which have been shown to exhibit a variety of biological activities. Br-Pip has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.

Mechanism of Action

Br-Pip acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, Br-Pip increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action has potential applications in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Biochemical and Physiological Effects:
Br-Pip has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, which is consistent with its mechanism of action as a dopamine reuptake inhibitor. Br-Pip has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its effects on dopamine neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of Br-Pip is its selectivity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine neurotransmission in various biological processes. However, one of the limitations of Br-Pip is its relatively low potency compared to other DAT inhibitors. This can make it difficult to achieve the desired effects in some experimental settings.

Future Directions

There are many potential future directions for research on Br-Pip. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of Br-Pip. Another area of interest is the use of Br-Pip as a tool for studying the role of dopamine neurotransmission in various neurological disorders. Finally, Br-Pip has potential applications in the development of new materials and catalytic systems, which could be explored in future research.

properties

IUPAC Name

(3S)-1-benzyl-3-bromopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKHYIGONDYCG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-3-bromo-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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